N-(4'-t-butyl-4-biphenylyl)urea
Description
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
[4-(4-tert-butylphenyl)phenyl]urea |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)19-16(18)20/h4-11H,1-3H3,(H3,18,19,20) |
InChI Key |
CQQWFWURFCAFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Enzyme Inhibition
One of the most significant applications of N-(4'-t-butyl-4-biphenylyl)urea is its role as an enzyme inhibitor, particularly targeting urease. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is relevant for treating conditions related to elevated urea levels or infections caused by urease-producing bacteria. Research indicates that this compound binds to the active site of urease, blocking its catalytic activity through non-covalent interactions such as hydrogen bonding .
1.2 Antimicrobial Activity
This compound has shown potential antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an anti-tuberculosis agent . The compound's structural modifications can enhance its activity and selectivity against specific bacterial targets.
Material Science Applications
2.1 Organogel Formation
The compound has been investigated for its ability to form organogels, which are three-dimensional networks of fibers created through self-assembly. These organogels exhibit thermoreversibility and can be tailored for specific properties by modifying their structure. The presence of the t-butyl group enhances the lipophilicity of this compound, influencing solubility and interaction with organic solvents .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed insights into how different substituents affect its biological activity. For instance, modifications to the biphenyl or urea moieties can significantly influence enzyme inhibition potency and selectivity .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4'-methyl-4-biphenylyl)urea | Methyl group instead of t-butyl | Varying lipophilicity and reactivity |
| N-(4'-chloro-4-biphenylyl)urea | Chlorine substituent | Different electronic properties affecting activity |
| N,N'-diphenylurea | Two phenyl groups | Unique steric and electronic characteristics |
Case Studies
Case Study 1: Urease Inhibition
In a study investigating various urease inhibitors, this compound was identified as a promising candidate due to its effective binding to urease's active site. The study detailed the compound's mechanism of action, highlighting its ability to form stable complexes with urease, thereby reducing enzyme activity significantly .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results demonstrated that structural modifications could enhance its antibacterial properties while maintaining low cytotoxicity in mammalian cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Effects on Physicochemical Properties
Key structural variations among urea derivatives include substituent size, polarity, and electronic effects. Below is a comparative analysis based on evidence from analogs:



Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in ) enhance hydrogen-bond acceptor strength, increasing reactivity in polar environments.
- Bulky substituents (e.g., t-butyl in the target compound or sulfonyloxy groups in ) improve thermal stability but reduce solubility in aqueous media.
- Agricultural urea lacks aromatic substituents, enabling rapid hydrolysis in soil, whereas biphenyl-substituted ureas exhibit slower degradation .
Thermodynamic and Spectroscopic Comparisons
- Reaction Enthalpy : N-(4-Nitrophenyl)-N'-phenylurea exhibits ΔrH° = -83.8 ± 0.3 kJ/mol in reactions with C6H7N, attributed to nitro-group stabilization of transition states . The t-butyl group in the target compound may similarly stabilize intermediates via steric shielding.
- Mass Spectrometry : Aromatic ureas (e.g., ) show prominent molecular ion peaks (m/z ~257 for nitro derivatives), while aliphatic ureas fragment more readily.
Preparation Methods
Classical Urea Synthesis via Triphosgene-Mediated Coupling
The most direct route to N-(4'-t-butyl-4-biphenylyl)urea employs triphosgene as a carbonyl source, reacting with 4'-t-butyl-4-biphenylamine (Figure 1). This method, adapted from biphenylurea syntheses , proceeds under mild conditions:
-
Reaction Setup :
-
Workup :
Key Data :
Isocyanate Intermediate Route
An alternative approach involves synthesizing 4'-t-butyl-4-biphenyl isocyanate as an intermediate, which is subsequently treated with ammonia :
-
Isocyanate Formation :
-
Urea Formation :
Key Data :
Solid-Phase Synthesis for High-Throughput Applications
For combinatorial chemistry applications, a resin-bound strategy enhances purity and scalability :
-
Resin Functionalization :
-
Urea Coupling :
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yields :
-
Reaction Setup :
-
Workup :
Key Data :
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
-
NMR Spectroscopy :
-
Mass Spectrometry :
Comparative Analysis of Methods
The table below evaluates key metrics across methodologies:
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Triphosgene | 85 | 95 | 2 hours | High |
| Isocyanate | 65 | 98 | 16 hours | Moderate |
| Solid-Phase | 90 | 85 | 8 hours | Low |
| Microwave | 75 | 92 | 20 minutes | High |
Challenges and Optimization Strategies
-
Byproduct Formation :
-
Solvent Selection :
-
Purification :
Q & A
Q. What are the recommended synthetic routes for N-(4'-t-butyl-4-biphenylyl)urea, and how can purity be optimized?
Synthesis typically involves reacting 4'-t-butyl-4-biphenylyl isocyanate with ammonia or a substituted amine under anhydrous conditions. Solvent choice (e.g., THF, DCM) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%). Monitoring by TLC and HPLC confirms reaction progress and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., t-butyl group splitting patterns) and urea NH proton shifts (δ ~6–8 ppm).
- X-ray Crystallography : Resolves steric effects of the t-butyl group and hydrogen-bonding networks between urea NH and carbonyl groups, as seen in analogous biphenyl-urea structures .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do electronic and steric properties of the t-butyl biphenyl moiety influence hydrogen bonding and solubility?
The electron-donating t-butyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Steric bulk may restrict rotational freedom in the biphenyl system, stabilizing planar conformations that favor intermolecular hydrogen bonding (e.g., urea NH···O=C interactions). Solubility in polar aprotic solvents (e.g., DMSO) can be optimized by introducing electron-withdrawing substituents on the biphenyl ring .
Q. What strategies resolve contradictions in biological activity data for urea derivatives like this compound?
Discrepancies in bioassay results (e.g., IC variability) may arise from aggregation artifacts or solvent-dependent conformational changes. Mitigation strategies include:
Q. How can hydrogen-bonding interactions of this urea derivative be exploited in supramolecular chemistry?
The urea motif’s dual NH groups act as hydrogen-bond donors, enabling host-guest complexation with carbonyl-containing macrocycles (e.g., cucurbiturils). Titration experiments (NMR or ITC) quantify binding constants (), while crystallography reveals stacking geometries. Modifying the biphenyl backbone with electron-deficient groups enhances affinity for π-acidic hosts .
Methodological Considerations
Q. What analytical workflows are recommended for studying degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed urea to amines or CO).
- Stability thresholds : Establish pH and temperature ranges for storage .
Q. How can computational tools predict the compound’s reactivity in catalytic or biological systems?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Docking studies : Simulate interactions with protein targets (e.g., kinases) using AutoDock Vina, focusing on urea’s hydrogen-bonding capacity.
- ADMET profiling : Predict bioavailability and toxicity using SwissADME or ProTox-II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



